molecular formula C14H12N2O B8515470 1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-phenyl-

1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-phenyl-

Cat. No. B8515470
M. Wt: 224.26 g/mol
InChI Key: JNTGZWWXUKBNKJ-UHFFFAOYSA-N
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Patent
US07608627B2

Procedure details

To a solution of (7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)(phenyl)methanol (Example 26) (2.10 g, 8.12 mmol) and ammonium formate (3.07 g, 48.7 mmol) in methanol (28 mL) was added 10% Pd/C (0.21 g). The reaction mixture was refluxed for 1.5 h. TLC analysis showed the starting material was consumed. The reaction mixture was filtered through diatomaceous earth. The filtrate was concentrated to dryness. The crude mixture was dissolved in EtOAc and water. The aqueous layer was extracted with EtOAc (2×) and CH2Cl2. The combined organic extracts were dried over Na2SO4. After filtration and concentration, the crude material was purified by Biotage chromatography to provide phenyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (0.79 g, 43%) as an off-white solid: mp 178-180° C.; 1H NMR (300 MHz, CD3OD) δ5.99 (1H, s), 6.35 (1H, s), 7.20-7.49 (6H, m), 7.99 (1H, d, J=5.6 Hz), 8.58 (1H, s); ESI MS m/z 224 [C14H12N2O+H]+; HPLC (Method A) >99% (AUC) tR=14.5 min.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
0.21 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([CH:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[OH:12])[NH:8][C:7]=12.C([O-])=O.[NH4+]>CO.[Pd]>[C:13]1([CH:11]([C:9]2[NH:8][C:7]3=[CH:2][N:3]=[CH:4][CH:5]=[C:6]3[CH:10]=2)[OH:12])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC=1N=CC=C2C1NC(=C2)C(O)C2=CC=CC=C2
Name
Quantity
3.07 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
28 mL
Type
solvent
Smiles
CO
Name
Quantity
0.21 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The crude mixture was dissolved in EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×) and CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the crude material was purified by Biotage chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(O)C1=CC=2C(=CN=CC2)N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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